molecular formula C10H7Cl3N4 B1671183 Elpetrigine CAS No. 212778-82-0

Elpetrigine

Cat. No. B1671183
M. Wt: 289.5 g/mol
InChI Key: NNXUYJFHOVCRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elpetrigine, also known as GW293273 or JZP-4, is a potent calcium and sodium channel blocker . It has been evaluated in patients as an anticonvulsant and mood stabilizer . In animal models, elpetrigine has shown anxiolytic, anticonvulsant, antidepressant, and antimania effects . Jazz Pharmaceuticals is developing elpetrigine for the treatment of mood disorders and epilepsy .


Molecular Structure Analysis

Elpetrigine has the chemical formula C10H7Cl3N4 . Its exact mass is 287.97 and its molecular weight is 289.544 . The elemental analysis shows that it contains Carbon (41.48%), Hydrogen (2.44%), Chlorine (36.73%), and Nitrogen (19.35%) .


Physical And Chemical Properties Analysis

Elpetrigine appears as a solid powder . It is soluble in DMSO but not in water . It can be stored at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Scientific Research Applications

However, to address the spirit of your request related to scientific research applications, I can provide information on a similar sounding and well-documented compound, "Lamotrigine," which is widely studied for its therapeutic applications, primarily in the treatment of epilepsy and bipolar disorder. If "Elpetrigine" was intended to refer to a specific aspect of Lamotrigine's research or another specific compound, please provide further clarification.

Lamotrigine in Scientific Research

Antiepileptic Mechanisms and Neuropharmacological Effects Lamotrigine is a commonly used anticonvulsant with a relatively good adverse-effects profile. Research studies have evaluated its impact on neural modulation, suggesting that it might influence chronic diseases of aging as well as its main use in managing epilepsy and bipolar disorders. An in vitro study aimed to explore biochemical modifications elicited in primary rat astrocyte cultures by treatment with lamotrigine, among other antiepileptics, indicating its significant biologic effects at various concentrations (Pavone & Cardile, 2003).

Impact on Lifespan and Health Span Interestingly, a study on Drosophila melanogaster showed that lamotrigine decreased mortality and increased lifespan, albeit with a reduction in locomotor activity, which presents a critical view on the balance between extending lifespan and maintaining health span (Avanesian et al., 2009).

Role in Pain Management for Spinal Cord Injury Lamotrigine has been investigated for its effectiveness in managing spinal cord injury pain, with a randomized controlled trial indicating its potential benefit, especially in patients with incomplete spinal cord injury, further highlighting the nuanced application of lamotrigine beyond its primary use for epilepsy (Finnerup et al., 2002).

Safety And Hazards

Elpetrigine is intended for research use only, not for human or veterinary use . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure.

properties

IUPAC Name

3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N4/c11-4-1-5(8(13)6(12)2-4)9-10(15)17-7(14)3-16-9/h1-3H,(H4,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXUYJFHOVCRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=NC=C(N=C2N)N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elpetrigine

CAS RN

212778-82-0
Record name Elpetrigine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212778820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELPETRIGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X64S9H3ZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Lithium hydroxide monohydrate (2.9 kg) was stirred in methanol (269 kg) for 60 minutes at 20° C. and then cooled to −10C. 2-{[Cyano-(2,3,5-trichlorophenyl)-methyl]-amino}-acetamidine hydrobromide was added in one portion and the resultant mixture stirred vigorously with cooling at −10° C. Compressed air was gassed over the surface of the reaction for at least 6 hours. The mixture was warmed to 25° C. and concentrated to 3 volumes under vacuum. Water (289 kg) was added over at least 1 hour with stirring. The product was isolated by filtration and the cake washed with water (51 kg) and dried in vacuo at 40° C. Yield 12 Kg (91%). HPLC retention time 11.9 minutes.
Quantity
2.9 kg
Type
reactant
Reaction Step One
Quantity
269 kg
Type
solvent
Reaction Step One
Name
2-{[Cyano-(2,3,5-trichlorophenyl)-methyl]-amino}-acetamidine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-{[Cyano-(2,3,5-trichlorophenyl)-methyl]-amino}-acetamidine hydrobromide (95.36 g, 0.256 mole) was added in portions to a solution of lithium hydroxide monohydrate (16.11 g, 0.384 mole) in methanol (1.9 liters) at room temperature. The resulting solution was stirred at room temperature for 3 hours before being evaporated to dryness in vacuo. The resulting solid was slurried in water (1.15 liters) and collected by filtration. After drying at 50° C. in vacuo the crude material was purified by recrystallisation from toluene to give the desired product. Yield 69.51 g (93.8%), M.p. 178-180° C.
Name
2-{[Cyano-(2,3,5-trichlorophenyl)-methyl]-amino}-acetamidine hydrobromide
Quantity
95.36 g
Type
reactant
Reaction Step One
Quantity
16.11 g
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 2-amino-6-chloro-3-(2,3,5-trichlorophenyl)pyrazine (0.3 g, 9.71×10−4 mole) in absolute ethanol (4 ml) and 0.880 aqueous ammonia (8.24 ml) was stirred and heated in an autoclave at 180° C. for 44 hrs The cooled mixture was evaporated in vacuo, and the residue extracted with chloroform (3×30 ml). The combined chloroform extracts were dried over anhydrous magnesium sulphate, filtered and the filtrate evaporated down in vacuo. The residue was purified by ‘flash chromatography’ using chloroform to 98:2 chloroform:methanol as the eluent. The product was triturated with 40-60° C. petroleum ether, filtered and dried in vacuo. Yield 0.155 g (56%), M.p. 178-180° C.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
8.24 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A suspension of 2-amino-6-acetamido-3-(2,3,5-trichlorophenyl)pyrazine (2.97 g, 8.96×10−3 mole) in 12M hydrochloric acid (1.31 ml) and water (4.04 ml) was fluxed for 1.75 hrs. The cooled mixture was then basified with 0.880 aqueous ammonia (5 ml) and extracted with chloroform (3×50 ml). The combined chloroform extracts were dried over anhydrous magnesium sulphate, filtered and the filtrate evaporated down in vacuo at 80° C. Yield 2.29 g (88%), M.p. 178-180° C.
Name
2-amino-6-acetamido-3-(2,3,5-trichlorophenyl)pyrazine
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
solvent
Reaction Step One
Name
Quantity
4.04 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
D Vohora, P Saraogi, MA Yazdani, M Bhowmik… - Drugs of …, 2010 - academia.edu
… In addition to its anticonvulsant efficacy (Table II), elpetrigine was also proved effective in depression and mania (51), harmaline-induced tremor and in animal models of neuropathic …
Number of citations: 54 www.academia.edu
AS Miranda, AS Miranda, AL Teixeira - Expert Opinion on Drug …, 2019 - Taylor & Francis
… Elpetrigine, a potent calcium and sodium channel blocker, was found to have anticonvulsant, antidepressant, antimania and anxiolytic effects in animal models [Citation67,Citation68], …
Number of citations: 8 www.tandfonline.com
WH Abd-Allah, MA El-Mohsen Anwar… - ACS Chemical …, 2023 - ACS Publications
… , elpetrigine was developed. (49) It inhibits the NaV1.2 and NaV1.3 channels. As it exhibits greater selectivity for brain channels compared to peripheral ones, elpetrigine causes fewer …
Number of citations: 2 pubs.acs.org
J Antel, J Hebebrand - Appetite control, 2012 - Springer
Drug-induced weight alteration can be a serious side effect that applies to several therapeutic agents and must be referred to in the respective approved labeling texts. The side effect …
Number of citations: 84 link.springer.com
R Pal, B Kumar, MJ Akhtar, PA Chawla - Bioorganic Chemistry, 2021 - Elsevier
Voltage-gated sodium channel blockers are one of the vital targets for the management of several central nervous system diseases, including epilepsy, chronic pain, psychiatric …
Number of citations: 26 www.sciencedirect.com
M Dolezal, J Zitko - Expert opinion on therapeutic patents, 2015 - Taylor & Francis
Introduction: Pyrazine is a member of 1,4-diazines, which constitute an important class of heterocycles. Various pyrazine derivatives have been synthesized and successfully evaluated …
Number of citations: 80 www.tandfonline.com
V Zuliani, M Fantini, M Rivara - Current topics in medicinal …, 2012 - ingentaconnect.com
The voltage-gated sodium channels (VGSCs) are a family of membrane proteins forming a pore, through which they selectively conduct sodium ions inward and outward cell's plasma …
Number of citations: 31 www.ingentaconnect.com
M Doležal, J Zitko, J Jampílek - Understanding Tuberculosis-New …, 2012 - books.google.com
Tuberculosis (TB) is still one of the major causes of bacterial infections and mortality in the world. In 1944, streptomycin was introduced as a first antibiotic remedy to cure TB effectively. …
Number of citations: 12 books.google.com
MR Epilepsy - Medication-Resistant Epilepsy: Diagnosis and …, 2020 - books.google.com
… Elpetrigine is an analogue of lamotrigine and is a potent sodium and voltage-gated calcium channel blocker. Its efficacy and tolerability profile are broadly similar to lamotrigine. …
Number of citations: 2 books.google.com
A Nardi, N Damann, T Hertrampf, A Kless - ChemMedChem, 2012 - Wiley Online Library
Blockade of voltage‐gated sodium channels (VGSCs) has been used successfully in the clinic to enable control of pathological firing patterns that occur in conditions as diverse as …

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